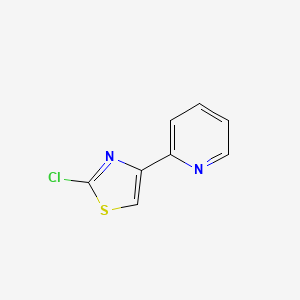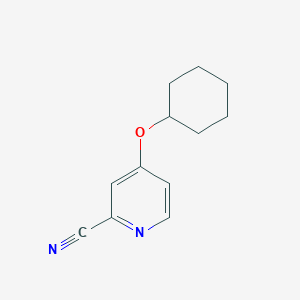
5-Bromo-2-(cyclopentylsulfanyl)pyridine
描述
5-Bromo-2-(cyclopentylsulfanyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and cyclopentylthiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The cyclopentylthiol is added to the 2-bromo-5-chloropyridine in the presence of the base, and the mixture is heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
化学反应分析
Types of Reactions: 5-Bromo-2-(cyclopentylsulfanyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
5-Bromo-2-(cyclopentylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the development of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the cyclopentylsulfanyl group can participate in binding interactions, influencing the compound’s biological activity.
相似化合物的比较
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a cyclopentylsulfanyl group.
2-Bromo-5-chloropyridine: Similar structure but with a chlorine atom instead of a cyclopentylsulfanyl group.
5-Bromo-2-(phenylsulfanyl)pyridine: Similar structure but with a phenylsulfanyl group instead of a cyclopentylsulfanyl group.
Uniqueness: 5-Bromo-2-(cyclopentylsulfanyl)pyridine is unique due to the presence of the cyclopentylsulfanyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
5-bromo-2-cyclopentylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFQKOWBAZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
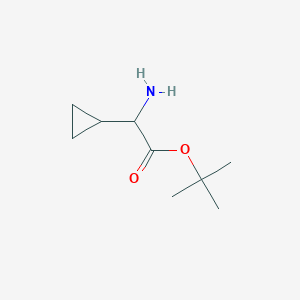
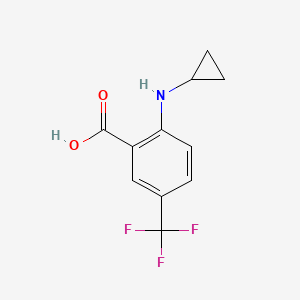
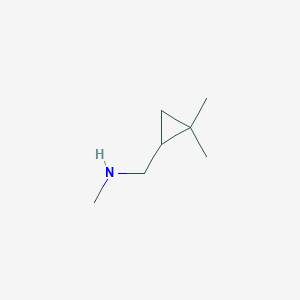
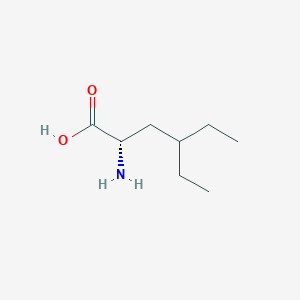
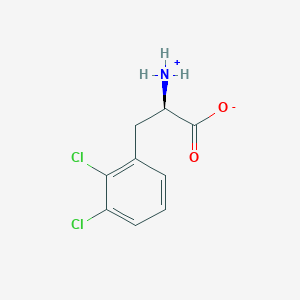
![(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868068.png)
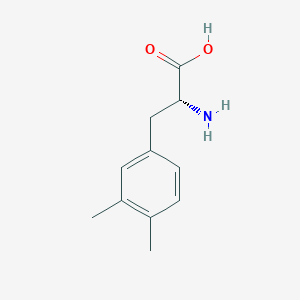
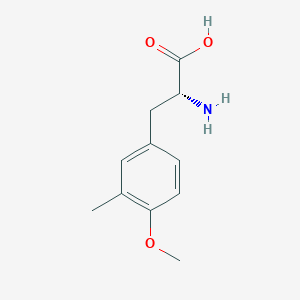
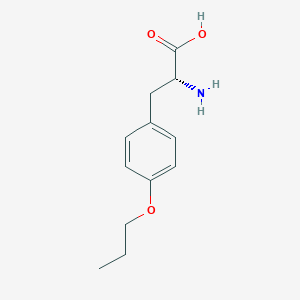
![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7868114.png)
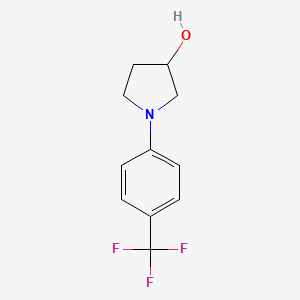
![Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate](/img/structure/B7868117.png)
